An In-depth Technical Guide to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride (CAS Number 512809-22-2)
An In-depth Technical Guide to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride (CAS Number 512809-22-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride, a reactive chemical intermediate of significant interest in synthetic and medicinal chemistry. By virtue of its bifunctional nature, possessing both a reactive acryloyl chloride moiety and a pharmacologically relevant dimethyl-pyrazole core, this compound serves as a versatile building block for the synthesis of novel molecular entities with potential therapeutic applications. This document delves into its chemical properties, a validated synthesis protocol, reactivity profile, and prospective applications, with a focus on providing actionable insights for laboratory and development settings.
Core Compound Identity and Physicochemical Properties
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is a derivative of pyrazole, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the acryloyl chloride group renders it highly susceptible to nucleophilic attack, making it an excellent acylating agent for introducing the (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl moiety into various scaffolds.
| Property | Value |
| CAS Number | 512809-22-2 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Canonical SMILES | CN1C=C(C(=N1)C)\C=C\C(=O)Cl |
| Physical State | Presumed solid, based on related structures |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. It will react with protic solvents like water and alcohols. |
Synthesis and Mechanism
The synthesis of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is most effectively achieved through the conversion of its corresponding carboxylic acid precursor, (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid (CAS 512809-73-3). The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a preferred method due to its mild reaction conditions and the formation of volatile byproducts, which simplifies purification.[1]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound from its carboxylic acid precursor.
Detailed Experimental Protocol
Materials:
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(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid
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Oxalyl chloride
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Inert gas (Nitrogen or Argon)
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Standard glassware for anhydrous reactions (flame-dried)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid (1.0 equivalent) in anhydrous dichloromethane.
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Add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Vigorous gas evolution (CO, CO₂, and HCl) will be observed. The rate of addition should be controlled to maintain a steady evolution of gas.[1]
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After the complete addition of oxalyl chloride, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
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The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride. Due to its reactive nature, it is often used immediately in the next synthetic step without further purification. If necessary, purification can be attempted by vacuum distillation, though care must be taken to avoid polymerization.
Causality of Experimental Choices:
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Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the product back to the carboxylic acid.[1]
-
Oxalyl Chloride and Catalytic DMF: This combination forms a Vilsmeier-Haack type intermediate, which is a highly effective acylating agent.[1] The byproducts of this reaction are gaseous, which simplifies the workup procedure as they are easily removed from the reaction mixture.
-
Low Temperature Addition: The reaction is exothermic. Adding the oxalyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.
Reactivity and Potential Applications in Drug Development
The primary utility of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride lies in its ability to act as an electrophile in reactions with various nucleophiles. This reactivity allows for the facile introduction of the pyrazole-containing acrylamide moiety into a wide range of molecules.
Key Reactions
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Amidation: Reaction with primary or secondary amines yields the corresponding acrylamides. This is a common strategy for linking the pyrazole core to other pharmacophores or to amino acid residues in peptides.
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Esterification: Reaction with alcohols produces acrylate esters.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings.
Significance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in a number of approved drugs.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[3]
-
Anticancer: Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, targeting various pathways involved in tumor progression.[4]
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Antimicrobial and Antiviral: The pyrazole scaffold is also found in compounds with activity against various pathogens.[5]
The 1,5-dimethylpyrazole substitution pattern, as present in the title compound, can influence the molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity.
Potential as a Covalent Inhibitor Precursor
The acryloyl group is a known "warhead" for targeted covalent inhibitors. This functional group can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. The combination of a pyrazole targeting moiety with an acryloyl chloride for covalent modification presents a rational design strategy for developing potent and selective enzyme inhibitors.
Caption: Pathway from the title compound to a potential covalent protein inhibitor.
Spectroscopic Characterization (Predicted)
¹H NMR:
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Pyrazole Protons: A singlet for the C3-H of the pyrazole ring is expected.
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Methyl Protons: Two singlets corresponding to the two methyl groups on the pyrazole ring.[6]
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Vinyl Protons: Two doublets for the trans-alkene protons, with a coupling constant (J) typically in the range of 15-18 Hz.[5]
¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region, characteristic of an acyl chloride.
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Pyrazole Carbons: Signals corresponding to the carbon atoms of the pyrazole ring.[6]
-
Methyl Carbons: Two signals for the two methyl groups.[6]
-
Vinyl Carbons: Two signals for the alkene carbons.
IR Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of an acyl chloride carbonyl, typically around 1750-1800 cm⁻¹.
-
C=C Stretch: An absorption band for the alkene double bond.
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C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds.
Handling and Safety
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it is likely to be corrosive and a lachrymator. It will react with moisture in the air to release hydrochloric acid. Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be carried out in a well-ventilated fume hood.
Conclusion
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is a valuable synthetic intermediate that combines the desirable pharmacological properties of the pyrazole scaffold with the reactive utility of an acryloyl chloride. Its potential as a precursor for novel amides, esters, and particularly covalent inhibitors makes it a compound of significant interest for researchers in drug discovery and development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its chemical and biological properties.
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